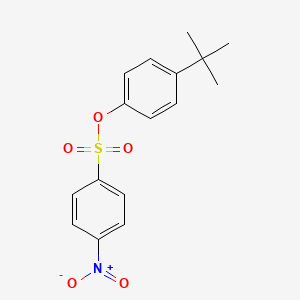
(4-Tert-butylphenyl) 4-nitrobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Tert-butylphenyl) 4-nitrobenzenesulfonate, also known as TNBS, is a sulfonating agent that is commonly used in the field of biochemistry and molecular biology. This compound has been widely used in various research applications due to its ability to selectively react with primary amines, making it an indispensable tool for protein modification and quantification.
Mécanisme D'action
(4-Tert-butylphenyl) 4-nitrobenzenesulfonate reacts selectively with primary amines in proteins, resulting in the formation of a stable covalent bond. This reaction occurs through the formation of a nitrenium ion intermediate, which reacts with the primary amine to form a covalent bond. The reaction is highly selective, as only primary amines react with (4-Tert-butylphenyl) 4-nitrobenzenesulfonate, while secondary and tertiary amines do not.
Biochemical and Physiological Effects:
(4-Tert-butylphenyl) 4-nitrobenzenesulfonate has no known biochemical or physiological effects on living organisms. However, it is important to handle (4-Tert-butylphenyl) 4-nitrobenzenesulfonate with care, as it is a strong oxidizing agent and can cause skin and eye irritation.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Tert-butylphenyl) 4-nitrobenzenesulfonate has several advantages for lab experiments, including its high selectivity for primary amines, its ability to form stable covalent bonds with proteins, and its ease of use. However, (4-Tert-butylphenyl) 4-nitrobenzenesulfonate has some limitations, including its potential to cause protein denaturation, its sensitivity to pH and temperature, and its potential to interfere with other assays that use primary amines.
Orientations Futures
There are several future directions for the use of (4-Tert-butylphenyl) 4-nitrobenzenesulfonate in research. One potential area of application is in the development of new protein quantification assays that are more sensitive and specific than current methods. Another potential area of application is in the modification of antibodies for use in immunoassays. Finally, (4-Tert-butylphenyl) 4-nitrobenzenesulfonate could be used in the development of new enzyme activity assays that are more accurate and reliable than current methods.
Conclusion:
In conclusion, (4-Tert-butylphenyl) 4-nitrobenzenesulfonate is a sulfonating agent that is widely used in the field of biochemistry and molecular biology. It has several advantages for lab experiments, including its high selectivity for primary amines and its ability to form stable covalent bonds with proteins. However, it also has some limitations, including its potential to cause protein denaturation and its sensitivity to pH and temperature. Despite these limitations, (4-Tert-butylphenyl) 4-nitrobenzenesulfonate remains an indispensable tool for protein modification and quantification, and its use in research is likely to continue to expand in the future.
Méthodes De Synthèse
(4-Tert-butylphenyl) 4-nitrobenzenesulfonate can be synthesized by reacting p-tert-butylphenol with nitric acid and sulfuric acid. The reaction produces a mixture of nitrophenols, which are then separated and purified by recrystallization. The final product is obtained by treating the purified nitrophenol with sulfuric acid and sodium nitrite.
Applications De Recherche Scientifique
(4-Tert-butylphenyl) 4-nitrobenzenesulfonate has been widely used in various research applications, including protein quantification, enzyme activity measurement, and antibody production. (4-Tert-butylphenyl) 4-nitrobenzenesulfonate can selectively react with primary amines in proteins, resulting in the formation of a stable covalent bond. This reaction can be used to quantify the amount of protein in a sample, as well as to measure the activity of enzymes that contain primary amines. (4-Tert-butylphenyl) 4-nitrobenzenesulfonate can also be used to modify antibodies, resulting in increased sensitivity and specificity in immunoassays.
Propriétés
IUPAC Name |
(4-tert-butylphenyl) 4-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-16(2,3)12-4-8-14(9-5-12)22-23(20,21)15-10-6-13(7-11-15)17(18)19/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNOQGVWDQGOCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Tert-butylphenyl) 4-nitrobenzenesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

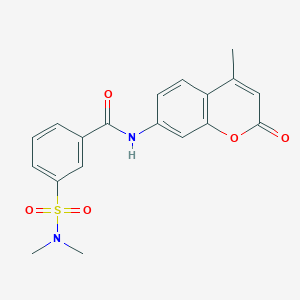
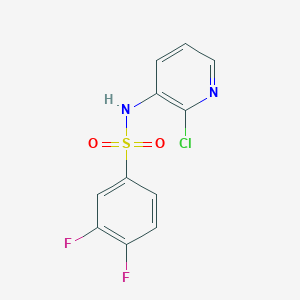
![N-[3-[(4-chlorophenyl)sulfamoyl]-4-methylphenyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B7480059.png)
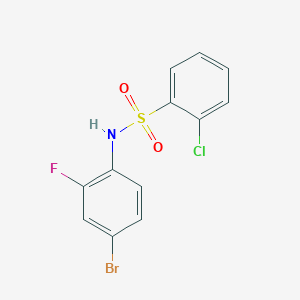

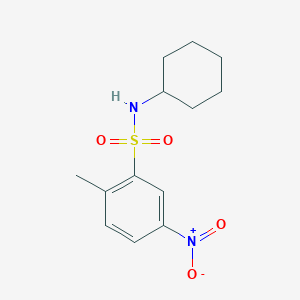
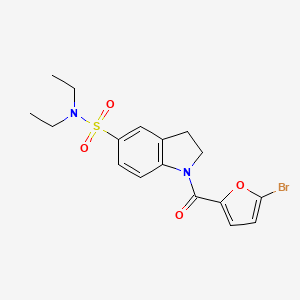
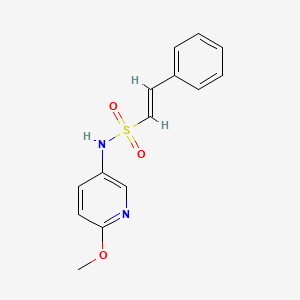
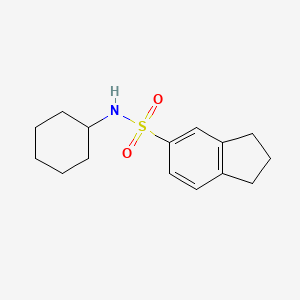
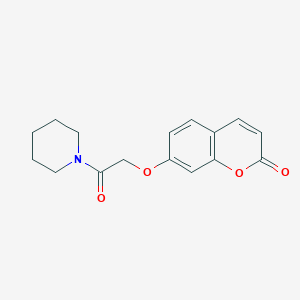
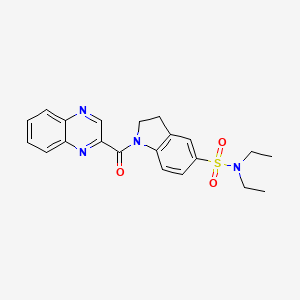
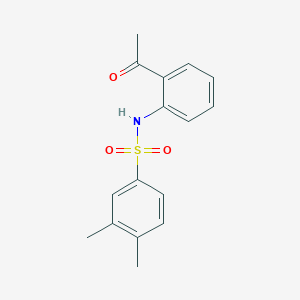
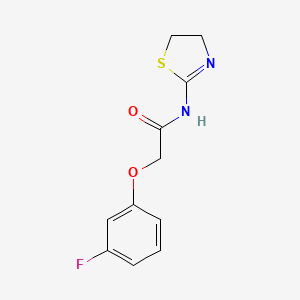
![N-(3-cyanophenyl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide](/img/structure/B7480130.png)